2-dansylaminoethyl-N-acetylgalactosamine
2-dansylaminoethyl-N-acetylgalactosamine
Brand Name:
Vulcanchem
CAS No.:
107902-97-6
VCID:
VC0035394
InChI:
InChI=1S/C22H31N3O8S/c1-13(27)24-19-21(29)20(28)17(12-26)33-22(19)32-11-10-23-34(30,31)18-9-5-6-14-15(18)7-4-8-16(14)25(2)3/h4-9,17,19-23,26,28-29H,10-12H2,1-3H3,(H,24,27)/t17-,19-,20+,21-,22+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O
Molecular Formula:
C22H31N3O8S
Molecular Weight:
497.6 g/mol
2-dansylaminoethyl-N-acetylgalactosamine
CAS No.: 107902-97-6
Main Products
VCID: VC0035394
Molecular Formula: C22H31N3O8S
Molecular Weight: 497.6 g/mol
CAS No. | 107902-97-6 |
---|---|
Product Name | 2-dansylaminoethyl-N-acetylgalactosamine |
Molecular Formula | C22H31N3O8S |
Molecular Weight | 497.6 g/mol |
IUPAC Name | N-[(2S,3R,4R,5R,6R)-2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C22H31N3O8S/c1-13(27)24-19-21(29)20(28)17(12-26)33-22(19)32-11-10-23-34(30,31)18-9-5-6-14-15(18)7-4-8-16(14)25(2)3/h4-9,17,19-23,26,28-29H,10-12H2,1-3H3,(H,24,27)/t17-,19-,20+,21-,22+/m1/s1 |
Standard InChIKey | SZYDOLLSCSEBBU-VOFPXKNKSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O |
Synonyms | 2-dansylaminoethyl-alpha-N-acetylgalactosaminide 2-dansylaminoethyl-N-acetylgalactosamine 2-DnsGalNAc |
PubChem Compound | 194750 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume